molecular formula C10H11N3S B12907224 N,N-Dimethyl-5-phenyl-1,3,4-thiadiazol-2-amine CAS No. 50878-83-6

N,N-Dimethyl-5-phenyl-1,3,4-thiadiazol-2-amine

Cat. No.: B12907224
CAS No.: 50878-83-6
M. Wt: 205.28 g/mol
InChI Key: BYEFYZCXKAIDFF-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5-phenyl-1,3,4-thiadiazol-2-amine (CAS 50878-83-6) is a chemical compound with the molecular formula C 10 H 11 N 3 S and a molecular weight of 205.279 g/mol [ ]. This compound features a 1,3,4-thiadiazole core, a privileged scaffold in medicinal chemistry known for its significant research potential and diverse biological activities [ in vivo stability and is associated with low toxicity for higher vertebrates [ The 1,3,4-thiadiazole scaffold is extensively investigated for its antimicrobial properties , serving as a key structural motif in the development of novel antibacterial and antifungal agents [ anticonvulsant activity in research models. The mechanism is often associated with the facilitation of GABA-ergic neurotransmission, which helps prevent abnormal electrical activity in the brain [ lipophilicity , which can lead to good cell permeability and oral absorption in preclinical models, making it a highly interesting scaffold for pharmacological research [ This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

50878-83-6

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

N,N-dimethyl-5-phenyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H11N3S/c1-13(2)10-12-11-9(14-10)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

BYEFYZCXKAIDFF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NN=C(S1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-5-phenyl-1,3,4-thiadiazol-2-amine typically involves the reaction of phenylthiosemicarbazide with appropriate reagents under controlled conditions. One common method involves the reaction of phenylthiosemicarbazide with dimethyl sulfate in the presence of a base such as sodium hydroxide . The reaction is carried out in an organic solvent like ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and involves the use of industrial-grade reagents and solvents. The final product is typically obtained through multiple purification steps, including distillation and crystallization .

Scientific Research Applications

Pharmaceutical Development

Antimicrobial Activity
N,N-Dimethyl-5-phenyl-1,3,4-thiadiazol-2-amine has been identified as a promising candidate in the synthesis of antimicrobial agents. Studies have shown that derivatives of this compound exhibit potent antibacterial and antifungal activities against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungal strains. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MIC) lower than those of standard antibiotics like streptomycin and fluconazole .

Anticancer Properties
The compound has also been investigated for its anticancer potential. Research indicates that several thiadiazole derivatives derived from this compound exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer). Notably, one derivative showed an IC50 value of 2.44 µM against LoVo cells, indicating strong anti-proliferative activity . The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring significantly influence the anticancer efficacy .

Agricultural Chemicals

Fungicides and Herbicides
In agrochemical applications, this compound is utilized in the formulation of fungicides and herbicides. Its ability to enhance crop protection and improve yield has been well-documented. The compound acts by disrupting essential biochemical pathways in pests and pathogens, thereby safeguarding crops from diseases .

Material Science

Advanced Materials Development
The unique chemical properties of this compound make it suitable for developing advanced materials such as polymers and coatings. These materials exhibit enhanced durability and resistance to environmental stressors due to the incorporation of the thiadiazole moiety .

Analytical Chemistry

Reagent in Analytical Techniques
This compound serves as a reagent in various analytical chemistry techniques. It aids in the detection and quantification of specific substances within complex mixtures, demonstrating its utility in both qualitative and quantitative analyses .

Research on Novel Compounds

Exploration of New Chemical Entities
Researchers are continually exploring new chemical entities based on this compound for potential applications across biochemistry and environmental science. The versatility of this compound allows for modifications that can lead to the discovery of novel therapeutic agents with improved efficacy and reduced toxicity profiles .

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
Pharmaceutical DevelopmentAntimicrobial agentsEffective against various bacteria and fungi
Anticancer agentsIC50 values as low as 2.44 µM against cancer cells
Agricultural ChemicalsFungicides and herbicidesEnhances crop protection; improves yield
Material ScienceDevelopment of advanced materialsImproved durability and resistance
Analytical ChemistryReagent in analytical techniquesUseful for detection/quantification in complex mixtures
Research on Novel CompoundsExploration of new chemical entitiesPotential for novel therapeutic agents

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Substituent Effects on Thiadiazole Derivatives

Compound Name Position 5 Substituent Position 2 Substituent Key Biological Activity Reference
N,N-Dimethyl-5-phenyl-1,3,4-thiadiazol-2-amine Phenyl N,N-Dimethylamine Inferred: Potential antiviral N/A
N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 4-Methylphenyl 4-Chlorobenzylidene Insecticidal, fungicidal
5-(4-Pyridinyl)-1,3,4-thiadiazol-2-amine 4-Pyridinyl NH₂ Antimicrobial, FabH inhibition
N-Glycosides of 2-amino-1,3,4-thiadiazole Phenyl Glycosyl group Cytotoxic (HeLa, HCT116, MCF-7)
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine 4-Chlorophenyl NH₂ Anticancer (GI₅₀: 28.9–55.3 µM)
  • Key Insights: Phenyl vs. Amine Modifications: N,N-Dimethylamine likely reduces hydrogen-bonding capacity compared to primary amines (e.g., NH₂) or Schiff bases (e.g., benzylidene), which may alter target binding .
Molecular Docking and Binding Affinities

Table 2: Docking Results for Thiadiazole Derivatives

Compound Target Protein Binding Energy (kcal/mol) Reference
N-Substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine SARS-CoV-2 6LU7 –8.0 to –5.4
N-Phenyl-5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine FabH enzyme –9.2 (best in class)
Thiadiazolo[3,2-a]pyrimidine-6-carbonitrile Thymidylate synthase –10.3 (docking score)
  • Key Insights :
    • The dimethylamine group in this compound may reduce binding affinity compared to primary amines or bulky substituents, as seen in lower energies for NH₂-containing analogs .
    • Schiff base derivatives (e.g., benzylidene) exhibit moderate binding due to π-π stacking with hydrophobic protein pockets .
Spectroscopic and Computational Analysis

Table 3: Spectroscopic Data for Selected Thiadiazoles

Compound C–N Stretching (cm⁻¹) N–N Stretching (cm⁻¹) Reference
2-Amino-5-phenyl-1,3,4-thiadiazole 1489, 1465 1133 (Raman)
5-(4-Pyridinyl)-1,3,4-thiadiazol-2-amine 1494, 1475 1141 (IR)
This compound Predicted: ~1470–1450 Predicted: ~1120 N/A
  • Key Insights :
    • The dimethylamine group may shift C–N stretching frequencies downward due to reduced electron density on the thiadiazole ring .
    • N–N stretching modes remain consistent across analogs, indicating minimal structural distortion from substituent changes .

Biological Activity

N,N-Dimethyl-5-phenyl-1,3,4-thiadiazol-2-amine is a compound of interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis, and potential applications based on recent studies.

Overview of Thiadiazole Derivatives

Thiadiazoles are a class of five-membered heterocyclic compounds containing sulfur and nitrogen. The 1,3,4-thiadiazole derivatives have gained attention for their significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structural features of these compounds contribute to their ability to interact with various biological targets, making them promising candidates for drug development.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer activity against various cancer cell lines. For instance:

  • Cell Viability Assays : The compound was evaluated using the MTS assay against human cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer). Results indicated a significant reduction in cell viability with IC50 values of 2.44 µM for LoVo cells and 23.29 µM for MCF-7 cells after 48 hours of treatment .
  • Mechanisms of Action : The compound's anticancer effects are attributed to its ability to induce apoptosis in cancer cells. Studies showed that treated cells exhibited increased apoptotic markers compared to untreated controls, suggesting that this compound may trigger intrinsic apoptotic pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity:

  • Antibacterial and Antifungal Properties : Various derivatives of thiadiazole have been tested against Gram-positive and Gram-negative bacteria as well as fungal strains. The compound demonstrated moderate to significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than standard antibiotics .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several steps that can include cyclization reactions using hydrazine derivatives. The introduction of substituents at the phenyl ring can enhance biological activity. For example:

CompoundSynthesis MethodBiological Activity
2aHydrazine cyclizationAnticancer (IC50 = 2.44 µM)
2bDiazotization followed by couplingAntibacterial (MIC < standard drugs)
2cMannich reactionAnti-apoptotic effects

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various thiadiazole derivatives on normal human umbilical vein endothelial cells (HUVEC). High concentrations (100–400 µM) revealed some toxicity; however, lower concentrations showed selective toxicity towards cancer cells while sparing normal cells .
  • In Vivo Studies : In vivo studies on animal models have indicated that certain thiadiazole derivatives possess protective effects against renal ischemia/reperfusion injury through anti-apoptotic mechanisms involving caspase inhibition .

Q & A

Q. What are the common synthetic routes for N,N-Dimethyl-5-phenyl-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized for higher yields?

Synthesis typically involves cyclization of thiosemicarbazide derivatives with substituted phenyl precursors under acidic conditions. For example, analogous compounds like 5-methyl-1,3,4-thiadiazol-2-amine are synthesized using thiosemicarbazide, acetic acid, and HCl under reflux . Optimization strategies include:

  • Catalyst use : Mn(II) catalysts enhance cyclization efficiency in thiadiazole formation .
  • Solvent selection : Ethanol or methanol as reflux solvents improves yield and purity .
  • Temperature control : Extended reflux times (4–6 hours) ensure complete cyclization .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound, and how are spectral discrepancies resolved?

Key techniques include:

  • 1H/13C NMR : Assigns proton environments (e.g., δ 3.53 ppm for NH in similar derivatives) and aryl/alkyl carbons .
  • FTIR : Confirms NH/amine stretches (~3250 cm⁻¹) and C=S/C-N vibrations (~1624–613 cm⁻¹) .
  • Mass spectrometry : Validates molecular ion peaks (e.g., m/z 345.09 in related compounds) .
    Discrepancies are resolved by comparing experimental data with DFT-calculated spectra or X-ray crystallography -derived bond lengths/angles .

Q. What in vitro biological assays are typically employed to evaluate the bioactivity of thiadiazol-2-amine derivatives?

Standard assays include:

  • Antimicrobial screening : Agar diffusion against E. coli, S. aureus, and fungal strains like C. albicans .
  • Enzyme inhibition : Molecular docking against viral proteases (e.g., COVID-19 main protease, PDB ID 6LU7) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 determination) .

Advanced Research Questions

Q. How can computational approaches like molecular docking and 3D-QSAR predict the biological activity of this compound derivatives?

  • Molecular docking : Tools like AutoDock assess binding affinities to target proteins (e.g., Sortase A or PIM2 kinase) by simulating ligand-receptor interactions. For example, 5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives showed inhibitory potential against COVID-19 protease .
  • 3D-QSAR (CoMFA/CoMSIA) : These models correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity, guiding lead optimization .

Q. What strategies resolve contradictions between crystallographic data and DFT-optimized structures for thiadiazol-2-amine compounds?

  • Refinement protocols : Use SHELXL for high-resolution crystallography to validate bond lengths/angles .
  • DFT parameter adjustment : Optimize basis sets (e.g., B3LYP/6-311++G**) and solvent models to match experimental data .
  • Convergence checks : Ensure geometry optimization steps in DFT reach energy minima consistent with X-ray data .

Q. How do substituent variations at the N- and phenyl positions influence electronic/steric properties of thiadiazol-2-amine derivatives?

  • Electronic effects : Electron-donating groups (e.g., -CH3) increase electron density on the thiadiazole ring, enhancing binding to electrophilic enzyme pockets. Hammett constants (σ) quantify substituent electronic contributions .
  • Steric effects : Bulky substituents (e.g., -CF3) reduce conformational flexibility, analyzed via XRD-derived torsion angles .
  • Experimental validation : UV-Vis spectroscopy tracks π→π* transitions influenced by substituents .

Q. What advanced statistical methods analyze dose-response data in pharmacological studies of thiadiazol-2-amine derivatives?

  • Nonlinear regression : Fits sigmoidal curves to calculate IC50/EC50 values .
  • Multivariate analysis : Principal Component Analysis (PCA) correlates structural features (e.g., logP, polar surface area) with activity .
  • Bayesian modeling : Predicts toxicity profiles using Markov Chain Monte Carlo (MCMC) sampling .

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